

# Spectroscopic Analysis of Sodium 2,4-dinitrophenolate: A Technical Guide

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## Compound of Interest

Compound Name:	Sodium 2,4-dinitrophenolate
CAS No.:	1011-73-0
Cat. No.:	B1681034

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This technical guide provides an in-depth overview of the spectroscopic analysis of **sodium 2,4-dinitrophenolate**, a compound of interest in various research and development fields. The guide covers the principles and expected outcomes of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable insights for researchers, scientists, and professionals in drug development.

## Introduction

**Sodium 2,4-dinitrophenolate** is an organic salt derived from 2,4-dinitrophenol. Spectroscopic analysis is crucial for its characterization, providing definitive information on its electronic structure, functional groups, and molecular framework. This guide details the methodologies for these analyses and the interpretation of the resulting spectral data.

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **sodium 2,4-dinitrophenolate** are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) corresponding to electronic transitions within the molecule.

Methodology:

- **Sample Preparation:** A dilute solution of **sodium 2,4-dinitrophenolate** is prepared using a suitable solvent, such as water or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Blank Measurement:** The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.
- **Sample Measurement:** The absorbance of the sample solution is recorded over a wavelength range of 200-800 nm.
- **Data Analysis:** The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the resulting spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** As **sodium 2,4-dinitrophenolate** is a solid, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Background Measurement:** A spectrum of a pure KBr pellet is recorded as the background.

- **Sample Measurement:** The IR spectrum of the sample pellet is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** The characteristic absorption bands corresponding to specific functional groups are identified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To elucidate the molecular structure by probing the magnetic properties of atomic nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).

**Methodology:**

- **Sample Preparation:** A small amount of **sodium 2,4-dinitrophenolate** is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{D}_2\text{O}$ ). Tetramethylsilane (TMS) is typically added as an internal standard.
- **Instrumentation:** A high-field NMR spectrometer is used.
- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon-13 NMR spectrum is recorded to identify the number and chemical environment of the carbon atoms.
- **Data Analysis:** The chemical shifts ( $\delta$ ) in parts per million (ppm), signal integrations, and spin-spin coupling constants (J) are analyzed to deduce the structure of the molecule.

## Spectroscopic Data and Interpretation

The following sections present the expected spectroscopic data for **sodium 2,4-dinitrophenolate**. It is important to note that the formation of the phenolate ion from 2,4-dinitrophenol leads to significant changes in the electronic and vibrational properties of the molecule, which are reflected in their respective spectra.

## UV-Vis Spectroscopy

The UV-Vis spectrum of the 2,4-dinitrophenolate ion shows a significant red shift (bathochromic shift) compared to 2,4-dinitrophenol. This is due to the increased electron-donating ability of the phenoxide oxygen, which enhances the conjugation with the nitro groups on the aromatic ring.

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
2,4-Dinitrophenol	Ethanol	~360	~15,000
Sodium 2,4-dinitrophenolate	Water	~400	Not available

Note: The exact  $\lambda_{\text{max}}$  and molar absorptivity for **sodium 2,4-dinitrophenolate** can vary slightly depending on the solvent and pH.

## Infrared (IR) Spectroscopy

The IR spectrum of **sodium 2,4-dinitrophenolate** will exhibit characteristic bands for the aromatic ring and the nitro groups. The most notable difference from the spectrum of 2,4-dinitrophenol is the absence of the broad O-H stretching band.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Asymmetric $\text{NO}_2$ stretch	1550 - 1500	Strong
Symmetric $\text{NO}_2$ stretch	1350 - 1300	Strong
Aromatic C=C stretch	1600 - 1450	Medium-Strong
C-O stretch (phenoxide)	1300 - 1200	Strong

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **sodium 2,4-dinitrophenolate** will show signals corresponding to the aromatic protons and carbons. The deprotonation of the hydroxyl group to form the phenoxide

will cause an upfield shift (lower ppm) of the signals for the aromatic protons and carbons due to increased electron density on the ring.

$^1\text{H}$  NMR (DMSO- $d_6$ ):

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~8.6	d	~2.5	1H
H-5	~8.2	dd	~9.0, 2.5	1H
H-6	~7.0	d	~9.0	1H

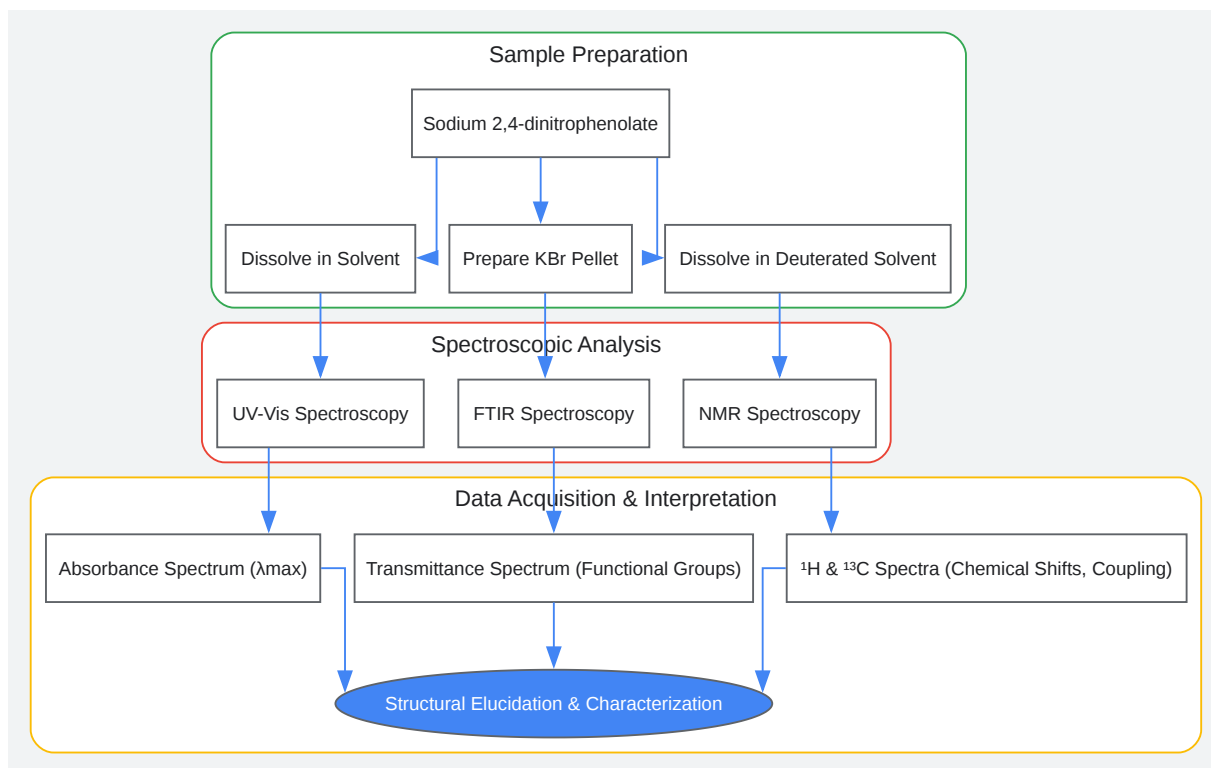
$^{13}\text{C}$  NMR (DMSO- $d_6$ ):

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1 (C-O)	~165
C-2 (C-NO <sub>2</sub> )	~138
C-3	~128
C-4 (C-NO <sub>2</sub> )	~140
C-5	~122
C-6	~118

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **sodium 2,4-dinitrophenolate**.



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Caption: Workflow for the spectroscopic analysis of **Sodium 2,4-dinitrophenolate**.

## Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and comprehensive approach for the characterization of **sodium 2,4-dinitrophenolate**. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural features of this compound, which is essential for its application in various scientific and industrial domains.

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